4-amino-N-(quinolin-8-yl)benzamide
Description
4-Amino-N-(quinolin-8-yl)benzamide is a benzamide derivative featuring a quinolin-8-ylamine scaffold. This compound is notable for its structural versatility and applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors. For example, it has been utilized in the development of PARP-1 inhibitors, where the 4-amino group on the benzamide ring enhances interactions with the enzyme’s catalytic domain . The quinolin-8-yl moiety facilitates metal coordination, making it a valuable directing group in transition-metal-catalyzed C–H functionalization reactions .
Synthetically, the compound is typically prepared via amide coupling between 8-aminoquinoline and substituted benzoyl chlorides, followed by reduction of nitro groups or protection/deprotection strategies to introduce the amino functionality .
Properties
IUPAC Name |
4-amino-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBAMNUHSKQIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581598-05-1 | |
| Record name | 4-amino-N-(quinolin-8-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(quinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the benzoyl chloride and the 8-aminoquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can modify the quinoline ring or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinazolinones are major products formed from oxidation reactions.
Reduction: Reduced derivatives of the quinoline ring or benzamide group.
Substitution: Substituted quinoline or benzamide derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of 4-amino-N-(quinolin-8-yl)benzamide derivatives as anti-influenza agents. A series of these compounds were designed and synthesized, demonstrating promising antiviral activity against influenza viruses through molecular docking studies, which suggest effective binding to viral proteins .
Anticancer Activity
Compounds related to 4-amino-N-(quinolin-8-yl)benzamide have been investigated for their role as inhibitors of histone deacetylases (HDACs), specifically HDAC6 and HDAC8. These inhibitors exhibit anti-proliferative effects on cancer cells and induce differentiation, making them potential candidates for cancer therapy .
Copper-Mediated Reactions
An efficient copper-mediated tandem C(sp²)–H amination reaction has been developed to synthesize quinazolinones from 4-amino-N-(quinolin-8-yl)benzamide and amidine hydrochlorides. This method allows for the formation of complex polycyclic structures in a single step, showcasing its utility in organic synthesis .
Oxidative Coupling Reactions
The compound has also been utilized in oxidative coupling reactions via C–H or N–H activation methods. These reactions are significant for constructing various organic frameworks, further expanding the application scope of 4-amino-N-(quinolin-8-yl)benzamide in synthetic organic chemistry .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of 4-amino-N-(quinolin-8-yl)benzamide derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in the quinoline moiety have been shown to affect both the potency and selectivity of these compounds against specific biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Amino-N-(quinolin-8-yl)benzamide and Analogues
*Estimated using ChemDraw software.
Key Findings
Electronic and Steric Effects: The 4-amino group in 4-amino-N-(quinolin-8-yl)benzamide provides electron-donating effects, enhancing hydrogen-bonding interactions in enzyme inhibition (e.g., PARP-1) . In contrast, electron-withdrawing groups like -CF₃ or -Cl increase lipophilicity (logP > 3.9) but reduce catalytic utility due to steric hindrance . 4-Methyl substitution retains moderate lipophilicity (logP = 3.42) and supports cobalt- or rhodium-catalyzed C–H activation, likely due to optimal steric bulk .
Biological Activity: CI-994, a structurally related benzamide, inhibits histone deacetylases (HDACs) via its 4-acetylamino group, demonstrating that minor modifications (e.g., replacing quinoline with aniline) can shift mechanistic targets . The quinolin-8-yl group is critical for metal coordination in catalytic applications.
Synthetic Utility: 4-Trifluoromethyl and 4-chloro derivatives are synthesized in high yields (>85%) via direct amide coupling but are less reactive in cross-coupling reactions due to poor leaving-group ability . N-Methylation of the amide nitrogen (e.g., N-methyl-N-(quinolin-8-yl)benzamide) disrupts bidentate coordination to metals, rendering the compound inactive in copper-catalyzed bromination .
Biological Activity
4-amino-N-(quinolin-8-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-amino-N-(quinolin-8-yl)benzamide is , with a molecular weight of approximately 198.22 g/mol. The structure features a quinoline moiety linked to a benzamide, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of 4-amino-N-(quinolin-8-yl)benzamide is primarily attributed to its role as an inhibitor of DNA methyltransferases (DNMTs). DNMTs are crucial in the regulation of gene expression through DNA methylation, and their inhibition can lead to the reactivation of silenced genes, particularly in cancer cells.
Key Findings:
- Inhibition of DNMTs : Studies have shown that derivatives of this compound exhibit potent inhibition against DNMT1 and DNMT3A, which are involved in DNA methylation processes. For instance, one study reported an EC50 value of 0.9 µM for the most active derivative against DNMT3A, demonstrating significant efficacy in leukemia cell lines .
- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity was comparable to established DNMT inhibitors like SGI-1027 .
Biological Evaluations and Case Studies
Several studies have evaluated the biological activity of 4-amino-N-(quinolin-8-yl)benzamide and its derivatives:
-
Study on Antileukemic Activity :
- A series of derivatives were synthesized and tested for their ability to inhibit DNMTs. Among them, specific compounds demonstrated significant inhibition with EC50 values in the micromolar range against leukemia cell lines .
- The presence of specific substituents on the quinoline ring influenced the potency and selectivity of these compounds.
- Molecular Dynamics Studies :
- In Vitro Studies :
Comparative Analysis with Related Compounds
The biological activity of 4-amino-N-(quinolin-8-yl)benzamide can be compared with other quinoline derivatives:
| Compound Name | Target Enzyme | EC50 (µM) | Notes |
|---|---|---|---|
| 4-amino-N-(quinolin-8-yl)benzamide | DNMT3A | 0.9 | High potency against leukemia cells |
| SGI-1027 | DNMT1, DNMT3A | 10 | Established reference compound |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | MCH1R | Not specified | Implicated in obesity regulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-N-(quinolin-8-yl)benzamide, and how can reaction conditions be systematically optimized?
- Methodology : Start with the coupling of 4-aminobenzoic acid derivatives and 8-aminoquinoline using activating agents like EDCI/HOBt in anhydrous DMF. Key parameters include temperature (60–80°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar). Monitor purity via TLC and HPLC, and optimize yields by adjusting stoichiometry (e.g., 1.2:1 ratio of acid to amine) . For regioselective functionalization, employ Koser’s reagent (PhI(OH)OTs) in dichloromethane with catalytic PhI(OAc)₂, achieving >90% yields for halogenated derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-amino-N-(quinolin-8-yl)benzamide derivatives?
- Methodology : Use - and -NMR to confirm regiochemistry and substituent effects (e.g., downfield shifts for amide protons at δ 10–12 ppm). IR spectroscopy identifies key functional groups (amide C=O stretch at ~1670 cm⁻¹). For crystallography, employ SHELX programs (SHELXL/SHELXS) to resolve molecular packing and hydrogen-bonding networks. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₆H₁₄N₃O: 264.1131) .
Intermediate Research Questions
Q. How does the 8-aminoquinoline amide moiety act as a directing group in C–H activation reactions?
- Methodology : The N,N-bidentate coordination of the 8-aminoquinoline amide stabilizes transition metals (e.g., Co, Cu) during catalytic cycles. For example, in cobalt-catalyzed C–H annulation with allenes, the directing group enables regioselective sp² C–H bond cleavage, forming isoquinolinones in 60–88% yields. Control experiments confirm the necessity of the amide’s chelating ability .
Q. What strategies are effective for evaluating the biological activity of 4-amino-N-(quinolin-8-yl)benzamide derivatives?
- Methodology : Screen for PARP-1 inhibition using in vitro enzymatic assays (IC₅₀ determination via fluorescence polarization). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Structural analogs with electron-withdrawing groups (e.g., -NO₂ at C4) show enhanced activity due to improved DNA-binding affinity .
Advanced Research Questions
Q. How can contradictions in catalytic efficiency be resolved when varying substituents on the benzamide core?
- Methodology : Perform Hammett analysis to correlate substituent electronic effects (σ⁺ values) with reaction rates. For instance, electron-deficient groups (e.g., -CF₃) accelerate copper-mediated C–N coupling by stabilizing transition states, while steric hindrance from ortho-substituents reduces yields. DFT calculations (B3LYP/6-31G*) model charge distribution and transition-state geometries .
Q. What mechanistic insights explain divergent pathways in cobalt-catalyzed annulations (e.g., endo vs. exo cyclic products)?
- Methodology : Probe base-dependent pathways using deuterium labeling and kinetic isotope effects (KIE). With NaOAc, coordination of acetate to Co(III) favors endo-cyclization via a six-membered transition state. Switching to K₃PO₄ promotes exo pathways through steric destabilization of the chelated intermediate. In situ EXAFS spectroscopy tracks Co oxidation states during catalysis .
Q. How do solvent polarities and additives influence regioselectivity in palladium-catalyzed alkylation of 4-amino-N-(quinolin-8-yl)benzamide?
- Methodology : Screen solvents (DMF, dioxane, t-amyl alcohol) and additives (pivalic acid, Ag₂CO₃) using DoE (Design of Experiments). Polar aprotic solvents stabilize Pd(0) intermediates, improving arylation yields (83% in t-amyl alcohol). Additives like pivalic acid enhance proton shuttle effects, reducing side reactions (e.g., protodemetalation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
